

N-Propionyl Mesalazine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N-Propionyl Mesalazine-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Propionyl Mesalazine-d3**, a deuterated analog of a mesalazine metabolite. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and application as an internal standard in quantitative analysis.

Core Compound Structure and Properties

N-Propionyl Mesalazine-d3 is a stable isotope-labeled form of N-Propionyl Mesalazine, a metabolite of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Mesalazine and its metabolites in biological samples, as it exhibits similar chemical and physical properties to the unlabeled analyte but is distinguishable by its mass.

The chemical structure of **N-Propionyl Mesalazine-d3** is presented below:

IUPAC Name: 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid.[1]

Alternative Names: 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid.[2]

CAS Number: 1330265-97-8.[1]

Molecular Formula: C₁₀H₈D₃NO₄.[3]

Molecular Weight: Approximately 212.22 g/mol .[3]

The table below summarizes key physicochemical properties of **N-Propionyl Mesalazine-d3**.

Property	Value
Molecular Formula	C ₁₀ H ₈ D ₃ NO ₄
Molecular Weight	212.22 g/mol
IUPAC Name	2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid
CAS Number	1330265-97-8
Polar Surface Area	86.6 Å ²
XLogP3	2.1

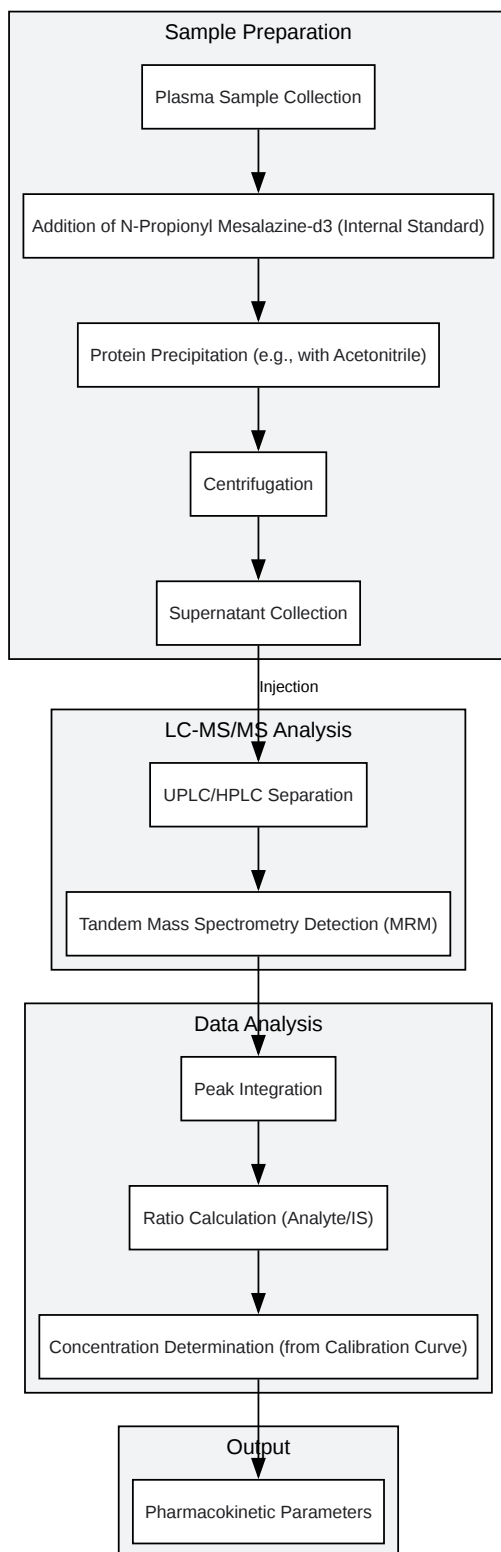
Application in Quantitative Analysis

N-Propionyl Mesalazine-d3 is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Mesalazine. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise quantification of Mesalazine in complex biological matrices such as plasma.

Experimental Workflow: Quantification of Mesalazine

The following diagram illustrates a typical experimental workflow for the quantification of Mesalazine in human plasma using **N-Propionyl Mesalazine-d3** as an internal standard.

Experimental Workflow for Mesalazine Quantification



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Workflow for Mesalazine Quantification.

Experimental Protocols

While a specific synthesis protocol for **N-Propionyl Mesalazine-d3** is not readily available in public literature, detailed methodologies for the quantification of Mesalazine using a deuterated internal standard have been described. The following is a representative LC-MS/MS protocol adapted from published methods.

LC-MS/MS Method for Mesalazine Quantification in Human Plasma

Objective: To quantify the concentration of Mesalazine in human plasma using **N-Propionyl Mesalazine-d3** as an internal standard.

Materials:

- Human plasma samples
- **N-Propionyl Mesalazine-d3** (Internal Standard)
- Mesalazine analytical standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Protein Precipitation):

- To 100 μ L of human plasma, add a known concentration of **N-Propionyl Mesalazine-d3** working solution.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for analysis.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Mesalazine from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Mesalazine (Analyte): Specific precursor to product ion transition (e.g., m/z 154 \rightarrow 108).
 - **N-Propionyl Mesalazine-d3** (Internal Standard): Specific precursor to product ion transition (e.g., m/z 212 \rightarrow appropriate fragment ion).

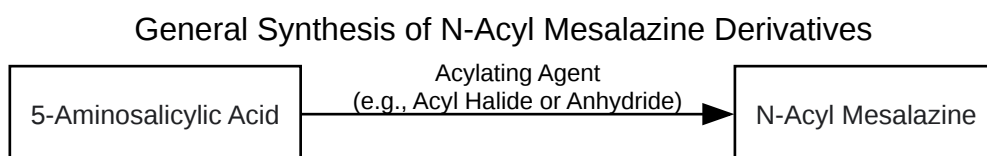
Data Analysis:

- The concentration of Mesalazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of Mesalazine.

Synthesis of Mesalazine Derivatives

While the specific synthesis of **N-Propionyl Mesalazine-d3** is proprietary, the synthesis of other Mesalazine derivatives often involves the acylation of the amino group of 5-aminosalicylic acid. For deuterated analogs, the synthesis would likely start from a deuterated precursor of 5-aminosalicylic acid.

The general synthetic approach for non-deuterated N-acyl mesalazine derivatives can be visualized as follows:



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General N-Acylation of 5-ASA.

Conclusion

N-Propionyl Mesalazine-d3 is an essential tool for the accurate and reliable quantification of Mesalazine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for pharmacokinetic and bioequivalence studies, contributing to the development and therapeutic monitoring of Mesalazine-based drugs. This guide provides a foundational understanding of its properties and applications for professionals in the field of pharmaceutical research and development.

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